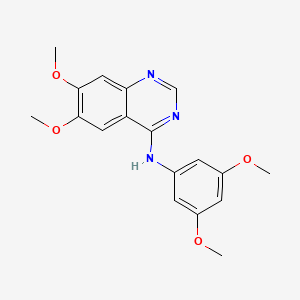![molecular formula C22H25N5O5 B2816298 ethyl 4-(2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamido)piperidine-1-carboxylate CAS No. 1115565-63-3](/img/structure/B2816298.png)
ethyl 4-(2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamido)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamido)piperidine-1-carboxylate is a synthetic compound that is fascinating for its unique structure and potential applications. It belongs to a class of chemical compounds known for their complex molecular architecture and biological activity. The compound has a piperidine core, with a pyrrolopyrimidine moiety, and is functionalized with ester and amide groups, making it a versatile candidate for various scientific explorations.
Métodos De Preparación
The preparation of ethyl 4-(2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamido)piperidine-1-carboxylate typically involves multi-step organic synthesis.
- Synthetic Routes and Reaction Conditions::
The synthesis begins with the preparation of the piperidine-1-carboxylate ester.
Finally, phenyl substitution is achieved using standard aromatic substitution reactions.
- Industrial Production Methods::
Industrial synthesis of this compound might employ more scalable methods, such as catalytic hydrogenation, to ensure higher yields and purity.
Optimizing reaction conditions, such as temperature, pH, and solvent choice, is crucial in industrial settings to maintain efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Ethyl 4-(2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamido)piperidine-1-carboxylate undergoes a variety of chemical reactions:
- Oxidation::
This compound can be oxidized using agents like potassium permanganate or chromium trioxide, often leading to the formation of keto derivatives.
- Reduction::
Reductive amination can convert the compound into various amine derivatives using reducing agents like sodium borohydride.
- Substitution::
It undergoes nucleophilic substitution reactions, particularly at the amide and ester functionalities, forming new amide or ester derivatives.
- Common Reagents and Conditions::
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, hydrogen gas.
Solvents: Typically polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
- Major Products::
The reactions typically yield derivatives with altered functional groups, such as hydroxyl, amine, or ketone groups, enhancing the compound's versatility.
Aplicaciones Científicas De Investigación
Ethyl 4-(2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamido)piperidine-1-carboxylate has notable applications:
- Chemistry::
Used as a precursor in the synthesis of complex organic molecules.
Acts as a building block in combinatorial chemistry for drug discovery.
- Biology::
Investigated for its potential as an enzyme inhibitor or receptor modulator.
Studied in cell-based assays for its effects on cell proliferation and apoptosis.
- Medicine::
Explored as a candidate for antiviral, anticancer, and anti-inflammatory drugs.
Potential use in targeted drug delivery systems due to its specific molecular interactions.
- Industry::
Used in research and development of new materials with unique properties.
Mecanismo De Acción
The compound's mechanism of action is primarily related to its interaction with biological molecules:
- Molecular Targets and Pathways::
Binds to specific enzymes or receptors, inhibiting their activity.
Interferes with DNA replication or protein synthesis, leading to therapeutic effects.
- Mechanistic Insights::
The pyrrolopyrimidine core plays a crucial role in binding to active sites of target proteins.
The ester and amide groups enhance the compound's solubility and bioavailability, facilitating its action in biological systems.
Comparación Con Compuestos Similares
Ethyl 4-(2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamido)piperidine-1-carboxylate stands out due to its unique structure and properties.
- Similar Compounds::
Ethyl 4-(2-(2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H)-yl)acetamido)piperidine-1-carboxylate
Ethyl 4-(2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H)-yl)acetamido)morpholine-4-carboxylate
- Unique Features::
The presence of the phenyl group adds to its binding affinity and selectivity for certain biological targets.
The piperidine core enhances its stability and solubility, making it more effective in biological applications.
And there you have it—a deep dive into the world of this compound. What’s next on the agenda?
Propiedades
IUPAC Name |
ethyl 4-[[2-(2,4-dioxo-7-phenyl-1,5-dihydropyrrolo[3,2-d]pyrimidin-3-yl)acetyl]amino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O5/c1-2-32-22(31)26-10-8-15(9-11-26)24-17(28)13-27-20(29)19-18(25-21(27)30)16(12-23-19)14-6-4-3-5-7-14/h3-7,12,15,23H,2,8-11,13H2,1H3,(H,24,28)(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNYEKBCWZHOKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-N-(5-fluoro-2-methylphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2816216.png)
![3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B2816217.png)
![(2E)-3-(4-nitrophenyl)-1-[2-(1H-triazirin-1-yl)phenyl]prop-2-en-1-one](/img/structure/B2816218.png)
![N-(4-methoxyphenyl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide](/img/structure/B2816219.png)

![5-{[4-(Tert-butyl)benzyl]thio}-2,4-dimethylpyrimidine](/img/structure/B2816221.png)
![5-Azaspiro[3.5]non-7-ene;hydrochloride](/img/structure/B2816222.png)
![4-[(Ethylamino)methyl]benzoic acid hydrochloride](/img/structure/B2816223.png)
![N-{[1-(3-bromophenyl)pyrrolidin-3-yl]methyl}-6-chloropyridine-3-sulfonamide](/img/structure/B2816226.png)
![methyl 2-(2-{1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2816228.png)

![5-Phenyl-2,6,7,12-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2,4-trien-8-one;dihydrochloride](/img/structure/B2816231.png)

